5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one
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Description
5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one, also known as PTAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a pharmacological agent. PTAC belongs to the class of cyclohexenone derivatives and has been studied extensively for its biological activities and therapeutic potential.
Scientific Research Applications
1. Antitubercular Applications
5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one, as a part of the compound MSDRT 12, has shown notable promise in antitubercular applications. A study by Shekar et al. (2014) demonstrated the compound's potent antitubercular activity, with one of its stereoisomers exhibiting a minimum inhibitory concentration of 0.78 μg/mL against Mycobacterium tuberculosis. This highlights its potential as a novel therapeutic agent in tuberculosis treatment (Shekar et al., 2014).
2. Structural Analysis and Synthesis
The compound and its derivatives have been a subject of interest in structural chemistry. Zhao Jun (2005) synthesized a related compound and analyzed its crystal structure, which can offer insights into the properties and potential applications of 5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one (Zhao Jun, 2005).
3. Cycloaddition Reactions
In the field of organic synthesis, the compound has been studied for its role in cycloaddition reactions. Pearson and Schkeryantz (1992) researched the cyclization of a related compound, leading to a sequence of events including intramolecular 1,3-dipolar cycloaddition, which is a key reaction in synthetic organic chemistry (Pearson & Schkeryantz, 1992).
properties
IUPAC Name |
5-phenyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-13-7-11(10-4-2-1-3-5-10)6-12(8-13)17-14-15-9-16-18-14/h1-5,8-9,11H,6-7H2,(H2,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHIUYABZWGZLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=NC=NN2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-(3H-2,3,5-triazolylamino)cyclohex-2-EN-1-one |
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